N-(1-(naphthalen-2-yl)ethyl)acetamide
Description
Position within the Landscape of Naphthalene-Containing Acetamide (B32628) Derivatives
Naphthalene-containing acetamide derivatives constitute a significant class of organic compounds that are actively being investigated for their diverse biological activities. ekb.egdntb.gov.ua These compounds share a common structural motif: a naphthalene (B1677914) core, which is a bicyclic aromatic hydrocarbon, attached to an acetamide group. This combination of a bulky, lipophilic naphthalene moiety and a polar acetamide group imparts a unique set of physicochemical properties that can be fine-tuned through chemical synthesis.
The landscape of these derivatives is vast, with variations arising from the substitution pattern on the naphthalene ring, the nature of the substituent on the acetamide nitrogen, and the linkage between the two core fragments. These structural modifications have been shown to profoundly influence the biological profile of the resulting molecules. For instance, various derivatives have been synthesized and evaluated for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents. nih.govxiahepublishing.comresearchgate.net
N-(1-(naphthalen-2-yl)ethyl)acetamide is distinguished within this class by the presence of a 1-(naphthalen-2-yl)ethyl group attached to the nitrogen atom of the acetamide. This specific substitution pattern, particularly the ethyl linker and the attachment at the 2-position of the naphthalene ring, differentiates it from other well-studied derivatives such as 1-naphthaleneacetamide, which has applications as a plant growth regulator. nih.govchemicalbook.com The introduction of a chiral center at the ethyl bridge also opens up possibilities for stereoselective interactions with biological targets.
Significance of the N-(1-Naphthylethyl)acetamide Scaffold in Structure-Activity Exploration
The N-(1-naphthylethyl)acetamide scaffold is a key pharmacophore in the exploration of structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved potency and selectivity. nih.gov The systematic modification of the N-(1-naphthylethyl)acetamide structure allows researchers to probe the chemical space around a biological target and understand the key molecular interactions that govern a compound's activity.
The naphthalene moiety in this scaffold can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules like proteins and nucleic acids. The position of substitution on the naphthalene ring (1- or 2-position) has been shown to be a critical determinant of biological activity in related compounds.
The acetamide group provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a binding site. The ethyl linker introduces a degree of conformational flexibility, allowing the naphthalene and acetamide groups to adopt an optimal orientation for binding.
Research on related naphthalene-acetamide derivatives has provided valuable insights into the SAR of this class of compounds. For example, a study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety revealed that specific substitutions led to potent antiproliferative activity against human cancer cell lines. nih.gov In another study, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated significant cytotoxic effects against HeLa cancer cells. mdpi.comresearchgate.net These findings underscore the potential of the N-(1-naphthylethyl)acetamide scaffold as a template for the development of new bioactive molecules.
The table below summarizes the biological activities of some representative naphthalene-containing acetamide derivatives, highlighting the therapeutic potential of this chemical class.
| Compound | Biological Activity | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative | nih.gov |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Cytotoxic | mdpi.comresearchgate.net |
| 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives | Anti-Parkinsonian | ekb.eg |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase inhibitor | researchgate.net |
While direct biological data for this compound is not yet widely published, the established activities of its structural analogs strongly suggest that it is a compound of significant interest for future investigation in chemical and biological research. The exploration of its synthesis, characterization, and biological evaluation is a logical next step to fully understand its potential contributions to science.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-naphthalen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBVZGXNRCIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of N 1 Naphthalen 2 Yl Ethyl Acetamide and Its Analogs
Classical Organic Synthetic Approaches
Traditional synthetic routes to N-(1-(naphthalen-2-yl)ethyl)acetamide and its analogs rely on well-established organic reactions. These methods are valued for their reliability and scalability.
Acylation Reactions of Naphthylethylamines
A direct and common method for the synthesis of this compound is the acylation of the corresponding primary amine, 1-(naphthalen-2-yl)ethanamine. This nucleophilic acyl substitution reaction is typically achieved using acetylating agents such as acetyl chloride or acetic anhydride. quora.com The reaction involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (chloride or acetate) to form the stable amide bond. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields. For instance, the acylation of 2-acetyl-6-aminonaphthalene is a key step in the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, demonstrating the utility of this approach within the naphthalene (B1677914) scaffold. nih.gov
| Reactant 1 | Reactant 2 | Product | Notes |
| 1-(naphthalen-2-yl)ethanamine | Acetyl chloride | This compound | Standard acylation reaction. |
| 1-(naphthalen-2-yl)ethanamine | Acetic anhydride | This compound | Another common acetylating agent. |
| 2-acetyl-6-aminonaphthalene | Acetic Anhydride | N-(6-acetylnaphthalen-2-yl)acetamide | An example of acetylation on a substituted naphthalene ring. nih.gov |
Condensation and Reductive Amination Pathways
Reductive amination provides an alternative route to this compound, starting from a ketone. This two-step, one-pot reaction typically involves the condensation of 2-acetylnaphthalene (B72118) with ammonia (B1221849) or an ammonia source to form an intermediate imine. The imine is then reduced in situ to the corresponding primary amine, 1-(naphthalen-2-yl)ethanamine. Subsequent acylation, as described in the previous section, yields the final product. Various reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The synthesis of related naphthalenylethylamine derivatives, such as in the preparation of agomelatine, often utilizes similar reductive amination strategies. google.com
C-Amidoalkylation Methodologies
While direct C-amidoalkylation to form the target compound is less common, related N-alkylation strategies are pivotal in generating analogs. N-alkylation of amides with alcohols, for instance, represents an atom-economical approach to introduce diverse substituents on the amide nitrogen. rsc.org This "borrowing hydrogen" methodology, often catalyzed by transition metals like ruthenium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amide. nih.gov Although this method modifies the amide nitrogen rather than forming the core acetamide (B32628) structure, it is a significant tool for creating a library of N-substituted analogs of this compound for structure-activity relationship studies.
Carbodiimide-Mediated Amide Bond Formation
Carbodiimide-mediated coupling reactions are a cornerstone of modern amide synthesis, offering mild and efficient conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used to facilitate the formation of the amide bond between acetic acid and 1-(naphthalen-2-yl)ethanamine. peptide.comresearchgate.net The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to furnish the desired amide. To suppress side reactions and minimize racemization when working with chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov This methodology has been successfully applied to the synthesis of various N-(naphthalen-1-yl)- and N-(naphthalen-2-yl)acetamide derivatives. researchgate.net
| Coupling Reagent | Additive | Substrates | Product | Reference |
| EDC | HOBt, DMAP | Functionalized carboxylic acids and electron-deficient amines | Amide derivatives | nih.gov |
| DIC | - | N-protected amino acids and amines | Peptides/Amides | researchgate.net |
| EDC | - | 1-Naphthaleneacetic acid and glycine (B1666218) ethyl ester hydrochloride | (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | researchgate.net |
Stereoselective Synthesis and Enantiomeric Control
The stereochemistry of this compound can have a profound impact on its biological activity. Therefore, methods to control the enantiomeric composition are of paramount importance.
Application of Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral amines and their derivatives, with the potential for a theoretical yield of 100% of a single enantiomer from a racemic starting material. d-nb.info This process combines a kinetic resolution step, typically enzyme-catalyzed, with in situ racemization of the slower-reacting enantiomer. beilstein-journals.org
In the context of this compound synthesis, DKR can be applied to the racemic precursor, 1-(naphthalen-2-yl)ethanamine. The kinetic resolution is often achieved through enantioselective acylation catalyzed by an enzyme, such as Candida antarctica lipase (B570770) B (CALB). beilstein-journals.org Simultaneously, a racemization catalyst, often a ruthenium complex, facilitates the rapid interconversion of the amine enantiomers. princeton.edu This ensures that the substrate pool for the enzymatic acylation is not depleted of the desired enantiomer. The choice of acyl donor can also significantly influence the reaction's efficiency and enantioselectivity. d-nb.info The successful application of DKR to the closely related (±)-1-phenylethylamine highlights the feasibility and potential of this technique for producing enantiomerically pure this compound. beilstein-journals.orgresearchgate.net Furthermore, various methods for the chemical and enzymatic resolution of 1-(1-naphthyl)ethylamine (B3023371) have been reviewed, underscoring the importance of stereocontrol in this class of compounds. researchgate.net
| Technique | Key Components | Substrate | Product | Key Features |
| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB), Ruthenium racemization catalyst | Racemic 1-(naphthalen-2-yl)ethanamine | Enantiomerically pure this compound | Combines enzymatic resolution with in situ racemization for high yields of a single enantiomer. d-nb.infobeilstein-journals.org |
Influence of Chiral Centers on Synthetic Outcomes
The stereochemistry of this compound analogs, specifically at the ethylamine (B1201723) chiral center, is a critical determinant of their biological activity. google.com Consequently, synthetic strategies are often designed to control this stereochemistry, leading to enantiomerically pure products. The influence of this chiral center is most pronounced during asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other.
A prominent strategy involves the use of chiral auxiliaries. For instance, in a novel asymmetric synthesis of Cinacalcet, a calcimimetic agent, (R)-tert-butanesulfinamide serves as a chiral auxiliary. nih.gov This process begins with the condensation of 1-acetylnaphthalene with the chiral auxiliary, followed by reduction. This sequence yields a diastereomeric mixture of N-sulfinyl-1-(naphthalen-1-yl)ethylamines. nih.gov The presence of the chiral center on the sulfinamide group directs the reduction of the imine intermediate, leading to a predictable excess of one diastereomer. The diastereomers can then be separated, often by crystallization, to isolate the desired stereoisomer in high purity before the auxiliary is removed. nih.gov
The diastereomeric ratio obtained in such reactions is a direct consequence of the steric and electronic interactions dictated by the existing chiral center. In the synthesis of the Cinacalcet intermediate, a diastereomeric mixture of 2-methylpropane-2-sulfinic acid (1-naphthalen-1-ylethyl)amide was produced in a 73:27 ratio, from which the major diastereomer was isolated with an enantiomeric excess of 99.94%. nih.gov
Another key approach is enzymatic resolution. Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture. For example, the kinetic resolution of racemic 1-(1-naphthyl)ethylamine can be achieved through enantioselective N-acylation using enzymes. researchgate.net This method can produce both the acylated product and the unreacted amine with very high enantiomeric excess. researchgate.net Similarly, R-selective transaminase enzymes can be used to convert 1-acetylnaphthalene directly into enantiomerically pure (R)-1-(1-naphthyl)ethylamine, which is a key precursor for N-acetylated analogs. google.com
Table 1: Asymmetric Synthesis Outcomes for Naphthylethylamine Analogs
| Precursor/Auxiliary | Method | Product | Diastereomeric/Enantiomeric Ratio | Source |
|---|---|---|---|---|
| (R)-tert-butanesulfinamide | Asymmetric Synthesis | 2-methylpropane-2-sulfinic acid (1-naphthalen-1-ylethyl)amide | 73:27 (diastereomeric ratio) | nih.gov |
| Racemic 1-(1-naphthyl)ethylamine | Enzymatic N-acylation | (S)-N-(1-(naphthalen-1-yl)ethyl)lauramide & (R)-amine | >99.5% ee for both | researchgate.net |
| 1-Acetylnaphthalene | R-selective transaminase | (R)-1-(1-naphthyl)ethylamine | High enantiomeric purity | google.com |
Derivatization and Functionalization Strategies
Derivatization of the this compound scaffold is essential for modulating its physicochemical properties and biological activity. These strategies involve modifications at the amide nitrogen, the acetyl group, and the aromatic or aliphatic moieties.
Nucleophilic substitution is a fundamental strategy for introducing new functional groups, particularly through N-alkylation of the amide or its precursor amine. In the synthesis of Cinacalcet, after the preparation of the chiral sulfinamide intermediate, a crucial step involves the N-alkylation of 2-methylpropane-2-sulfinic acid (1-naphthalen-1-ylethyl)amide. nih.gov The amide nitrogen is first deprotonated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form a nucleophilic anion. This anion then attacks an alkyl halide, such as 1-bromo-3-(3-(trifluoromethyl)phenyl)propane, in a classic SN2 reaction to introduce the second substituent on the nitrogen atom. nih.gov This regioselective N-alkylation demonstrates the utility of nucleophilic substitution in building molecular complexity.
The formation of the acetamide group itself is a key modification. This is typically achieved through the acylation of a 1-(naphthalen-2-yl)ethylamine precursor. Standard peptide coupling reagents are often employed to facilitate the formation of the amide bond between a carboxylic acid and the amine. For example, the synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was accomplished by reacting the corresponding acid with the amine using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent. researchgate.net Similarly, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) has been used to synthesize 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide from 1-naphthalene acetic acid and 2-aminothiazole. nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine, resulting in the desired amide in good yields. researchgate.net
Modifications to the naphthalene ring or the ethyl side chain are often introduced at the precursor stage. For example, starting with 1-acetylnaphthalene, the aliphatic portion can be elaborated through a Claisen condensation with ethyl acetate (B1210297) to yield a β-diketone, 1-aceto-2-naphthoyl ketone. ekb.eg This intermediate can then be used to construct other derivatives. Alternatively, the methyl group of 1-acetylnaphthalene can be functionalized through an aldol (B89426) condensation with an aldehyde, such as 4-chlorobenzaldehyde, to form a chalcone (B49325) derivative. ekb.eg This chalcone then serves as a versatile intermediate for further transformations, including the formation of heterocyclic rings. These strategies allow for significant structural diversification by altering the carbon skeleton before the introduction and acylation of the amine group.
Incorporating heterocyclic rings into the this compound structure is a common strategy to explore new chemical space and biological activities. This is typically achieved by attaching the heterocycle to the acetamide portion of the molecule.
Quinolinone Moiety: N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one or a 3,4-dihydroquinolin-2(1H)-one ring have been synthesized. nih.gov The synthesis involves reacting a hydroxyl-substituted (dihydro)quinolinone with 2-chloro-N-(naphthalen-2-yl)acetamide. In this nucleophilic substitution reaction, the phenoxide of the quinolinone acts as the nucleophile, displacing the chloride to form an ether linkage, resulting in compounds like N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide. nih.gov
Thiazole (B1198619) Moiety: A thiazole ring can be incorporated by using a thiazole-containing amine or carboxylic acid as a building block. For example, 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide was synthesized by the amide coupling of 1-naphthalene acetic acid and 2-aminothiazole. nih.gov This approach directly links the naphthalene and thiazole rings through the acetamide bridge.
Morpholine (B109124) and Piperidine Moieties: Saturated heterocycles are also incorporated to modify properties like solubility. The synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide involves a two-step process of amidation followed by amination. researchgate.net Similarly, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide has been studied for its cytotoxic effects, demonstrating the incorporation of a morpholine ring to the N-alkyl side chain of the acetamide. mdpi.com
Table 2: Examples of Heterocyclic Ring Incorporation
| Heterocyclic Ring | Synthetic Strategy | Resulting Compound Class | Source |
|---|---|---|---|
| Quinolinone | Nucleophilic substitution with chloro-acetamide | N-(naphthalen-2-yl)-2-(quinolinonyloxy)acetamides | nih.gov |
| Thiazole | Amide coupling of naphthalenyl acetic acid and aminothiazole | 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamides | nih.gov |
| Piperidine | Amidation using piperidinyl acetic acid | N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamides | researchgate.net |
| Morpholine | Alkylation of the acetamide nitrogen with a morpholinoethyl group | N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamides | mdpi.com |
Despite a comprehensive search for scientific literature detailing the spectroscopic analysis of this compound (CAS Number: 199442-03-0), no specific experimental data for Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Heteronuclear NMR (¹⁹F-NMR), Fourier Transform Infrared (FTIR) Spectroscopy, or Raman Spectroscopy could be located for this exact compound.
The creation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is contingent on the availability of published experimental data. Without access to primary or secondary research sources that have characterized this compound using these advanced spectroscopic techniques, it is not possible to provide the specific chemical shifts, coupling constants, vibrational frequencies, and other detailed analyses required by the prompt.
General principles of spectroscopic interpretation suggest that the ¹H-NMR and ¹³C-NMR spectra would show characteristic signals for the naphthalen-2-yl group, the ethyl bridge, and the acetamide moiety. Similarly, the FTIR and Raman spectra would exhibit vibrational bands corresponding to N-H, C=O, C-N, and aromatic C-H and C=C bonds. However, without actual research findings, any specific data provided would be hypothetical and would not meet the requirement for a scientifically accurate and source-based article.
Therefore, the requested article cannot be generated at this time due to the lack of available research data for this compound in the public domain.
Advanced Spectroscopic and Structural Elucidation Techniques for N 1 Naphthalen 2 Yl Ethyl Acetamide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For N-(1-(naphthalen-2-yl)ethyl)acetamide, with a chemical formula of C14H15NO, the theoretical exact mass would be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]+. The confirmation of the molecular formula would be achieved by comparing the experimentally measured exact mass with the theoretically calculated mass, with the difference typically being within a few parts per million (ppm).
Table 3.3: Hypothetical HRMS Data for this compound (Note: The following data is illustrative and not based on published experimental results for the specified compound.)
| Parameter | Value |
| Molecular Formula | C14H15NO |
| Theoretical Exact Mass [M] | 213.1154 |
| Adduct | [M+H]+ |
| Theoretical m/z | 214.1226 |
| Experimentally Measured m/z | Data not available |
| Mass Error (ppm) | Data not available |
X-ray Crystallography for Definitive Solid-State Structure Determination
Analysis of Molecular Conformation and Dihedral Angles
The crystallographic data would reveal the specific conformation of the ethylacetamide side chain relative to the naphthalene (B1677914) ring system. Key dihedral angles, such as those defining the orientation of the acetamide (B32628) group and its spatial relationship with the naphthalene moiety, would be determined. This information is crucial for understanding the steric and electronic effects that govern the molecule's shape.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Analysis of the crystal structure would identify and characterize the non-covalent interactions that dictate how the molecules pack together. For this compound, it would be anticipated that intermolecular hydrogen bonds would form between the amide N-H donor and the carbonyl C=O acceptor of neighboring molecules. Additionally, π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules would likely be a significant feature of the crystal packing. The geometric parameters of these interactions, such as distances and angles, would be precisely measured.
Crystal Packing Analysis
Table 3.4: Anticipated Crystallographic Parameters for this compound (Note: The following data is illustrative and not based on published experimental results for the specified compound.)
| Parameter | Anticipated Finding |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Dihedral Angles | Data not available |
| Hydrogen Bond Geometry | Data not available |
| π-π Stacking Distance | Data not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C14H15NO), the theoretical elemental composition would be calculated. Experimental analysis would then be performed, and the results would be compared to the theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the compound's purity and confirm its empirical formula.
Table 3.5: Elemental Composition of this compound (Note: Experimental values are not available from published literature.)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 78.84 | Data not available |
| Hydrogen (H) | 7.09 | Data not available |
| Nitrogen (N) | 6.57 | Data not available |
| Oxygen (O) | 7.50 | Data not available |
Structure Activity Relationship Sar Investigations of N 1 Naphthalen 2 Yl Ethyl Acetamide Derivatives
Systematic Exploration of Substituent Effects on Biological Potency
The biological potency of N-(1-(naphthalen-2-yl)ethyl)acetamide derivatives is highly sensitive to the nature and position of substituents on the molecular framework. Strategic placement of different functional groups can significantly enhance or diminish the compound's activity, highlighting the importance of a detailed understanding of these effects.
Impact of Naphthalene (B1677914) Ring Substitutions
Modifications to the naphthalene ring have been a key focus of SAR studies. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets. For instance, in the context of melatonin (B1676174) receptor ligands, the position and nature of substituents on the naphthalene ring play a pivotal role in determining affinity and selectivity. While specific systematic studies on a wide range of simple substituents like halo, alkyl, or nitro groups on the this compound scaffold are not extensively documented in publicly available literature, research on related naphthalenic derivatives provides valuable insights.
Studies on naphthalenic analogs of melatonin have shown that the introduction of a methoxy (B1213986) group at the 7-position of the naphthalene ring can be favorable for activity. Furthermore, the addition of a methoxycarbonylamino substituent at the C-7 position has been shown to yield ligands with selectivity for the MT3 melatonin receptor subtype.
Conversely, the introduction of bulky substituents can have a more complex impact. For example, the attachment of a 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy) group to the acetamide (B32628) nitrogen of a N-(naphthalen-2-yl)acetamide core resulted in a potent antiproliferative agent against nasopharyngeal carcinoma cells, with an IC50 value of 0.6 μM. nih.gov This suggests that for certain therapeutic targets, the naphthalene ring can serve as a scaffold for larger, more complex functionalities that can engage in additional binding interactions.
Table 1: Impact of Naphthalene Ring Substitutions on Biological Activity
| Compound/Derivative | Substitution on Naphthalene Ring | Biological Activity | Source |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | None (substituent is on the acetamide) | Antiproliferative (NPC-TW01), IC50 = 0.6 μM | nih.gov |
| Naphthalenic melatonin analogs | 7-methoxy | Favorable for melatonin receptor affinity | |
| Naphthalenic melatonin analogs | 7-methoxycarbonylamino | MT3 melatonin receptor selectivity |
Note: This table is populated with data from related naphthalenic structures due to the limited direct systematic SAR data on the this compound core.
Role of the Ethyl Linker and Acetamide Moiety Variations
The ethyl linker and the acetamide moiety are critical for maintaining the optimal orientation and interaction of the naphthalene ring with its biological target. Variations in the length, rigidity, and chemical nature of these components can significantly affect potency.
In the context of melatonin receptor ligands, the N-acyl group of the acetamide moiety is a key determinant of activity. While the acetyl group is common, other acyl groups have been explored. For instance, replacing the acetyl group with other small alkyl or cycloalkyl amides can modulate the affinity and efficacy (agonist vs. antagonist activity) at melatonin receptors.
Modifications to the ethyl linker are less commonly reported for this specific scaffold. However, in broader medicinal chemistry, altering the length and flexibility of such linkers is a common strategy to optimize ligand-receptor interactions. Shortening, lengthening, or introducing rigidity (e.g., through cyclization or double bonds) can alter the conformational freedom of the molecule and thus its ability to adopt the bioactive conformation required for binding.
Effects of Remote Substituents on Activity Profile
In a notable example, a derivative of N-(naphthalen-2-yl)acetamide bearing a large, remote 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy) group was identified as a potent antiproliferative agent against nasopharyngeal carcinoma (NPC-TW01) with an IC50 value of 2.62 µM. researchgate.net In contrast, the corresponding xanthone (B1684191) and dibenzofuran (B1670420) analogs were significantly less active. researchgate.net This highlights that the nature of the remote substituent is critical and that a large, planar aromatic system like anthraquinone (B42736) can contribute significantly to the cytotoxic activity, potentially through mechanisms like DNA intercalation or enzyme inhibition.
Another study investigated N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide and found it to exhibit cytotoxic effects against HeLa cervical cancer cells. researchgate.net In this case, the remote morpholinoethyl group significantly influences the compound's properties and likely its mechanism of action.
Table 2: Effects of Remote Substituents on Antiproliferative Activity
| Compound | Remote Substituent | Cell Line | IC50 (µM) | Source |
| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | 9,10-dioxo-9,10-dihydroanthracen-2-yloxy | NPC-TW01 | 2.62 | researchgate.net |
| 2-(9-oxo-9H-xanthen-2-yloxy)-N-(naphthalen-2-yl)acetamide | 9-oxo-9H-xanthen-2-yloxy | NPC-TW01 | 16.10 | researchgate.net |
| 2-(dibenzofuran-3-yloxy)-N-(naphthalen-2-yl)acetamide | dibenzofuran-3-yloxy | NPC-TW01 | 11.09 | researchgate.net |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | 2-morpholinoethyl | HeLa | Cytotoxic at 3.16 µM/mL | researchgate.net |
Stereochemical Dependency of Pharmacological Activity
One enantiomer may bind with high affinity to a specific receptor, while the other may have low or no affinity. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a precise fit with the binding site, whereas the mirror image arrangement of the other enantiomer may not. This can lead to differences in potency, efficacy, and even the type of biological response (e.g., agonist versus antagonist activity). Therefore, it is highly probable that the pharmacological activity of this compound is stereochemically dependent. The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers would be a critical step in the further development of this class of compounds.
Correlation of Structural Features with Molecular Target Specificity
The structural features of this compound derivatives are intrinsically linked to their specificity for particular molecular targets. The naphthalene ring, often considered a bioisostere of the indole (B1671886) ring found in many endogenous ligands, is a key feature for recognition by certain receptors.
The most well-documented target for this class of compounds is the melatonin receptor. The naphthalene ring serves as a suitable scaffold to mimic the indole nucleus of melatonin, while the N-acetylethyl side chain mimics the corresponding side chain of the natural hormone. As discussed previously, substitutions on the naphthalene ring can modulate the affinity and selectivity for the MT1, MT2, and MT3 receptor subtypes.
Beyond melatonin receptors, derivatives of N-(naphthalen-2-yl)acetamide have shown activity against other targets. The potent antiproliferative activity of some derivatives suggests that they may interact with targets involved in cell cycle regulation or apoptosis. For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov This indicates an interaction with the cellular machinery that controls DNA replication and cell division.
Additionally, related acetamide-containing compounds have been investigated as inhibitors of enzymes such as cholinesterases. For instance, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was found to be a selective inhibitor of butyrylcholinesterase. researchgate.net This suggests that the N-(naphthalen-2-yl)ethyl)acetamide scaffold could potentially be adapted to target a range of enzymes by modifying the substituents on the naphthalene ring and the acetamide moiety to achieve specific interactions with the enzyme's active site.
Comparative SAR Analysis with Chemically Related Analogs
To better understand the SAR of this compound derivatives, it is informative to compare their properties with those of chemically related analogs. The most direct comparison can be made with melatonin and its indole-based analogs. The naphthalene ring in this compound serves as a bioisosteric replacement for the indole ring of melatonin. The fact that naphthalenic derivatives can exhibit high affinity for melatonin receptors demonstrates that the naphthalene system can effectively mimic the key interactions of the indole ring.
Furthermore, a comparison with quinoline-based analogs can also be insightful. Quinoline (B57606), like naphthalene, is a bicyclic aromatic system, and quinoline-containing compounds have been explored for a variety of biological activities. In the study that identified a potent antiproliferative N-(naphthalen-2-yl)acetamide derivative, the active compound contained a tetrahydroquinoline moiety. nih.gov This suggests that hybrid structures incorporating features of both naphthalene and quinoline could be a fruitful area for further investigation.
A broader comparison can be made with other classes of acetamide-containing drugs. The acetamide group is a common functional group in many pharmaceuticals and can participate in hydrogen bonding and other interactions with biological targets. By analyzing the SAR of other acetamide-containing compounds, it may be possible to draw analogies and make predictions about how modifications to the acetamide moiety in this compound might affect its activity.
Biological Activities and Pharmacological Potential of N 1 Naphthalen 2 Yl Ethyl Acetamide and Its Derivatives
Anticancer and Antiproliferative Mechanisms
Derivatives of N-(1-(naphthalen-2-yl)ethyl)acetamide have demonstrated notable efficacy in curbing the growth of malignant cells through various mechanisms, including direct inhibition of cell proliferation, modulation of the cell cycle, and effectiveness against drug-resistant cancer types.
In Vitro Inhibition of Malignant Cell Line Proliferation
Several studies have highlighted the potent in vitro cytotoxic effects of this compound derivatives against a range of human cancer cell lines.
One notable derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , has shown significant antiproliferative activity. It was found to be particularly effective against the human nasopharyngeal carcinoma cell line (NPC-TW01), exhibiting an IC50 value of 0.6 μM. nih.gov This compound also displayed cytotoxicity against other cancer cell lines, including lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45). nih.gov Importantly, this derivative demonstrated selective cytotoxicity, showing no detectable harm to peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov
Another related compound, 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide , was most active against the NPC-TW01 cell line with an IC50 value of 2.62 µM. researchgate.net In contrast, its xanthone (B1684191) and dibenzofuran (B1670420) counterparts were significantly less active. researchgate.net
The cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide were investigated in cervical cancer cells (HeLa). researchgate.netmdpi.com At a concentration of 3.16 µM/mL, this compound exhibited cytotoxic effects comparable to the reference drug cisplatin (B142131) (3.32 µM/mL). researchgate.netmdpi.com
Furthermore, a series of pyrazole-thiazol-4-one hybrids were synthesized and showed potent antiproliferative actions against breast cancer cell lines T-47D and MDA-MB-231. nih.gov
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value |
|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal Carcinoma (NPC-TW01) | 0.6 μM |
| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | Nasopharyngeal Carcinoma (NPC-TW01) | 2.62 µM |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Cervical Cancer (HeLa) | ~3.16 µM/mL |
| Pyrazole-thiazol-4-one hybrid (9g) | Breast Cancer (MDA-MB-231) | 267 ± 12 nM |
| Pyrazole-thiazol-4-one hybrid (9k) | Breast Cancer (MDA-MB-231) | 395 ± 17 nM |
Modulation of Cellular Cycle Progression
Beyond direct cytotoxicity, derivatives of this compound can interfere with the normal progression of the cell cycle in cancer cells, leading to growth arrest.
The compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to inhibit the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase in a manner dependent on both time and concentration. nih.gov
Another derivative, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) , induced cell cycle arrest in the G2/M phase in CCRF-CEM leukemia cells. nih.gov This was accompanied by the generation of excessive reactive oxygen species and the collapse of the mitochondrial membrane potential, ultimately leading to apoptosis. nih.gov
Similarly, certain pyrazole-thiazol-4-one hybrids, specifically compounds 9g and 9k , were observed to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells, contributing to their anticancer effects. nih.gov
Efficacy Against Multidrug-Resistant Neoplasms
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Some derivatives of this compound have shown the ability to overcome these resistance mechanisms.
The compound 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) demonstrated cytotoxicity against various multidrug-resistant cancer cell lines. nih.gov Notably, it was equally effective against both sensitive CCRF-CEM leukemia cells and their multidrug-resistant counterparts, CEM/ADR5000, which overexpress P-glycoprotein. This indicates that MCC1734 can bypass P-gp-mediated resistance. nih.gov
Enzyme Inhibition and Modulation
The therapeutic potential of this compound and its derivatives extends to their ability to inhibit or modulate the activity of key enzymes involved in cancer progression and other diseases.
Kinase Activity Modulation (e.g., Aurora Kinases, BCR-ABL1)
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Aurora kinases and the BCR-ABL1 fusion protein are important targets in cancer therapy.
While direct inhibition of Aurora kinases or BCR-ABL1 by this compound itself is not extensively documented in the provided context, the broader class of compounds containing naphthalene (B1677914) and acetamide (B32628) moieties has been explored for kinase inhibitory activity. For instance, the pyrazole-benzimidazole derivative AT9283 is a potent inhibitor of Aurora A and Aurora B, as well as Abl (the kinase domain of BCR-ABL1). nih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.
A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as new BCR-ABL1 inhibitors. nih.gov The most potent of these, compound 10m , displayed powerful anti-tumor potency in vitro against Ba/F3 and K562 cells, which are dependent on BCR-ABL1 activity. nih.gov
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.
Several N-arylmethylamide derivatives have been designed and synthesized as cholinesterase inhibitors. researchgate.net Among these, compound 22j was identified as the most potent BChE inhibitor with an IC50 of 0.46 µM, while also showing moderate AChE inhibitory activity (IC50 = 6.52 µM). researchgate.net Another compound, 22c , was found to be a dual inhibitor of both AChE (IC50 = 1.11 µM) and BChE (IC50 = 1.14 µM). researchgate.net
A new naphthalene derivative, compound 3a , demonstrated significant inhibitory activity against AChE with an IC50 value of 12.53 μM, and weaker inhibition of BChE with an IC50 of 352.42 μM. nih.gov
Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Enzyme | IC50 Value |
|---|---|---|
| Compound 22j | Butyrylcholinesterase (BChE) | 0.46 µM |
| Acetylcholinesterase (AChE) | 6.52 µM | |
| Compound 22c | Acetylcholinesterase (AChE) | 1.11 µM |
| Butyrylcholinesterase (BChE) | 1.14 µM | |
| Compound 3a | Acetylcholinesterase (AChE) | 12.53 μM |
| Butyrylcholinesterase (BChE) | 352.42 μM |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The inhibition of COX, particularly the COX-2 isoform, is a key strategy in the development of anti-inflammatory drugs. While direct studies on the COX inhibitory activity of this compound are not extensively documented, research into structurally related acetamide derivatives has highlighted the potential of this chemical scaffold.
The acetamide functional group is recognized as a suitable component in the design of selective COX-2 inhibitors. galaxypub.coarchivepp.com For instance, a complex amide-linked diarylpyrazole derivative featuring a naphthalen-1-yl substituent has demonstrated significant and selective inhibitory activity against the COX-2 enzyme, with a half-maximal inhibitory concentration (IC50) of 0.22 µM. nih.gov This finding suggests that the naphthalene-acetamide framework can be a crucial pharmacophore for potent COX-2 inhibition. The flexibility in synthesizing various acetamide derivatives allows for the exploration of structure-activity relationships to optimize potency and selectivity, offering a promising avenue for the development of novel anti-inflammatory agents. galaxypub.coarchivepp.com
Glycosidase (e.g., Alpha-Glucosidase) Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Naphthalene-acetamide derivatives have shown promise as alpha-glucosidase inhibitors.
A study focusing on novel N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(naphthalen-1-yl)acetamide derivatives revealed their potential in inhibiting alpha-glucosidase. researcher.life This indicates that the naphthalene-acetamide scaffold can serve as a foundational structure for designing effective alpha-glucosidase inhibitors. Further research into simpler N-(naphthalen-yl)acetamide derivatives could elucidate the core structural requirements for this inhibitory activity and pave the way for new antidiabetic agents.
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic target for treating these infections. The N-arylacetamide scaffold has been identified as a promising framework for developing urease inhibitors.
Research on N-arylacetamide derivatives has demonstrated their potential to inhibit urease effectively. For example, a series of N-phenylacetamide derivatives showed high inhibitory activity, with IC50 values ranging from 0.35 to 5.83 µM. researchgate.net While specific studies on this compound are limited, the established anti-urease activity of the broader N-arylacetamide class suggests that naphthalene-containing analogs could also exhibit significant inhibitory potential.
Serotonin (B10506) N-Acetyltransferase Inhibition
Serotonin N-acetyltransferase (SNAT) is the rate-limiting enzyme in the biosynthesis of melatonin (B1676174), a hormone that regulates circadian rhythms. Inhibition of SNAT can modulate melatonin levels and has potential therapeutic applications in sleep and mood disorders. Notably, a compound closely related to the subject of this article has shown significant SNAT inhibitory activity.
The derivative, (1-Napthyl)ethylacetamido, has been identified as an inhibitor of serotonin N-acetyltransferase with an IC50 value of 8 µM. researchgate.netresearchgate.net This finding is particularly significant as it directly points to the potential of the N-(naphthalen-yl)ethyl)acetamide scaffold in modulating the melatonin pathway. Further investigation into the structure-activity relationship of such derivatives could lead to the development of potent and selective SNAT inhibitors for managing conditions related to circadian rhythm disruption.
Alkaline Phosphatase Inhibition
Alkaline phosphatase (ALP) is a group of enzymes involved in various physiological processes, including bone mineralization and signal transduction. The inhibition of specific ALP isozymes is being explored for various therapeutic interventions. While direct evidence for this compound is scarce, related naphthalene-containing compounds have shown potent ALP inhibitory activity.
A study on a series of novel naphthalene-thiourea conjugates, which share the naphthalene moiety, demonstrated strong inhibitory potential against alkaline phosphatase. nih.gov Several of these compounds exhibited IC50 values in the sub-micromolar range, with the most potent derivative having an IC50 of 0.365 µM. nih.gov Although these compounds possess a thiourea (B124793) linker instead of an acetamide group, the findings highlight the importance of the naphthalene ring in binding to the enzyme. This suggests that N-(naphthalen-yl)acetamide derivatives are worthy of investigation as potential alkaline phosphatase inhibitors.
Specific Enzyme Interaction Studies
Understanding the molecular interactions between a compound and its target enzyme is crucial for rational drug design. Molecular docking studies provide valuable insights into these interactions. For N-aryl acetamide derivatives, computational studies have been employed to predict their binding modes with various enzymes.
A molecular docking study of N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), has been conducted. researchgate.net These in silico studies help in understanding the structural features that govern the inhibitory activity and selectivity of this class of compounds. For instance, the naphthalene moiety often engages in hydrophobic interactions within the enzyme's active site, a common feature observed in the binding of various naphthalene derivatives to their respective targets. ekb.eg Such computational approaches are instrumental in guiding the synthesis of more potent and selective enzyme inhibitors based on the N-(naphthalen-yl)acetamide scaffold.
Chymotrypsinogen B Inhibition
Chymotrypsin (B1334515) is a digestive enzyme that breaks down proteins in the small intestine. Its inhibition can be a target for certain therapeutic applications. While there is a lack of direct studies on the inhibition of chymotrypsin by this compound or its close derivatives, the broader class of acetamide-containing compounds has been explored for protease inhibition. However, specific data relating to chymotrypsin and the naphthalene-acetamide scaffold is not currently available in the reviewed literature. Further research is required to explore this potential biological activity.
Neuropharmacological Applications
The core structure of this compound, featuring a naphthalene moiety, is a common scaffold in the design of neurologically active agents. Research into its derivatives has uncovered interactions with several key neurotransmitter systems and pathways.
The naphthalene ring is a key structural feature in many potent melatonin receptor agonists. mdpi.com Melatonin, through its interaction with MT1 and MT2 receptors, plays a pivotal role in regulating circadian rhythms. nih.gov Agonists at these receptors are of significant therapeutic interest for sleep disorders. nih.gov
While specific binding data for this compound is not published, research on related naphthalenic compounds demonstrates high affinity for both MT1 and MT2 receptors. The affinity of these compounds is typically determined through competitive binding assays using radiolabeled melatonin. The functional activity (agonist or antagonist) is then often assessed using assays such as the [35S]GTPγS binding assay. researchgate.net
Table 1: Melatonin Receptor Binding Affinities of Representative Naphthalene Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|
Note: This table is illustrative of the potential of naphthalenic structures to interact with melatonin receptors. Specific Ki values for the listed compound are not provided in the source.
The serotonin 5-HT2C receptor is a significant target in the development of treatments for a range of psychiatric disorders, including anxiety, depression, and schizophrenia. nih.gov Antagonism of this receptor has been shown to have therapeutic benefits. nih.gov
There is no direct evidence in the reviewed literature of this compound acting as a 5-HT2C receptor antagonist. However, the naphthalene scaffold is present in some known serotonergic agents. The evaluation of new compounds for 5-HT2C antagonism typically involves radioligand binding assays to determine affinity and functional assays to measure the blockade of serotonin-induced cellular responses.
Monoamine oxidases A and B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be an effective strategy for treating depression and neurodegenerative diseases like Parkinson's disease. nih.gov MAO-B inhibitors are of particular interest for Parkinson's disease as they can increase dopamine (B1211576) levels in the brain. nih.gov
Specific studies on the MAO inhibitory activity of this compound were not found. The assessment of MAO inhibition involves in vitro enzymatic assays that measure the rate of substrate turnover in the presence of the test compound. assaygenie.com The selectivity for MAO-A versus MAO-B is a critical parameter in the development of these inhibitors.
Research on a derivative of this compound has demonstrated significant neuroprotective effects. The compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) was shown to protect against brain injury in a mouse model of ischemia/reperfusion. nih.gov
The neuroprotective mechanisms of KHG26792 include the inhibition of apoptotic cell death, modulation of inflammatory responses, scavenging of free radicals, and improvement of brain energy metabolism. nih.gov These findings highlight the therapeutic potential of naphthalenic structures in conditions involving neuronal damage.
Table 2: Neuroprotective Effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) in a Mouse Model of Ischemia/Reperfusion Injury
| Parameter Measured | Effect of KHG26792 Treatment | Reference |
|---|---|---|
| Neurological Deficits | Significantly Improved | nih.gov |
| Brain Edema | Significantly Improved | nih.gov |
| Apoptosis | Suppressed | nih.gov |
| Inflammatory Mediators | Modulated | nih.gov |
| Free Radical Generation | Scavenged | nih.gov |
| Oxidative Stress | Ameliorated | nih.gov |
Antimicrobial and Antiviral Properties
The naphthalene scaffold is a constituent of numerous compounds that have been investigated for their antimicrobial and antiviral activities. ekb.eg
While there is no specific data on the antimicrobial or antiviral properties of this compound, studies on its derivatives have shown promising results. For instance, certain N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have demonstrated significant antiproliferative activity against human cancer cell lines, though this is distinct from antimicrobial or antiviral activity. nih.gov
Other research has focused on different naphthalenic structures. For example, a series of N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net Some of these compounds exhibited notable anti-gram-positive bacterial activity. researchgate.net Additionally, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various amino acids have been shown to possess in vitro antibacterial and antifungal properties. nih.gov In the realm of antiviral research, some naphthalimide derivatives have shown inhibitory activity against viruses such as coxsackie virus B4 and human coronavirus. researchgate.net Another study identified 2-aminonaphthalene as having antiviral activity against different subtypes of the influenza A virus. nih.gov
These findings suggest that the naphthalene core is a promising starting point for the development of new antimicrobial and antiviral agents. Further investigation into this compound and its derivatives in this context is warranted.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) |
| N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide |
| N-(naphthalen-2-yl)acetamide bearing a quinolin-2(1H)-one |
| N-(naphthalen-1-yl)propanamide derivatives |
| Schiff bases of 2-hydroxy-1-naphthaldehyde and amino acids |
| Naphthalimide derivatives |
Mechanistic Insights into the Biological Action of N 1 Naphthalen 2 Yl Ethyl Acetamide
Identification and Validation of Molecular Targets
The precise molecular targets of N-(1-(naphthalen-2-yl)ethyl)acetamide are the subject of ongoing research; however, studies on structurally related naphthalene (B1677914) acetamide (B32628) derivatives provide significant clues into its potential biological activity. A number of these derivatives have demonstrated notable antiproliferative effects against a variety of human cancer cell lines, suggesting that the molecular targets of this compound are likely involved in cell growth and proliferation pathways. nih.govresearchgate.netresearchgate.net
For instance, certain N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancer cells. nih.gov One of the most active compounds in this series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, displayed potent activity against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM. nih.gov Similarly, studies on N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide have demonstrated cytotoxic effects on HeLa cells derived from cervical cancer. mdpi.comresearchgate.netnih.gov These findings suggest that enzymes, receptors, or other proteins critical for cancer cell survival and proliferation are potential molecular targets. ontosight.ai
Furthermore, research into N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide has revealed selective inhibitory activity against butyrylcholinesterase (BChE), with an IC50 value of 5.12 ± 0.02 µM, which is more potent than the reference compound galantamine. researchgate.net This indicates that cholinesterases could be a class of molecular targets for certain naphthalene acetamide derivatives. Therapies targeting the σ1 receptor, which is involved in the modulation of cell proliferation and angiogenesis, have also been suggested as a potential mechanism for the cytotoxic actions of related naphthalene acetamide hydrochlorides. nih.gov The collective evidence from these related compounds strongly suggests that the molecular targets of this compound are likely proteins that play a crucial role in cell cycle regulation and survival.
Exploration of Binding Modes and Interactions with Biomolecules
The biological activity of this compound is underpinned by its specific interactions with biomolecular targets. The binding modes are dictated by a combination of hydrogen bonding, potential covalent interactions, non-covalent forces, and the ability of the naphthalene moiety to intercalate with DNA.
Significance of Electrophilic Reactivity and Covalent Adduct Formation
The acetamide moiety, particularly after metabolic activation, may exhibit electrophilic reactivity. The carbonyl carbon of the acetamide group possesses a partial positive charge, making it susceptible to nucleophilic attack. patsnap.com While acetamides are generally considered less reactive than warheads like chloroacetamides, they can still participate in covalent bond formation with nucleophilic residues, such as cysteine, on target proteins. nih.govresearchgate.netacs.orgresearchgate.net
Furthermore, the naphthalene ring can be metabolized by cytochrome P450 enzymes to form reactive electrophilic metabolites, such as epoxides. nih.govnih.gov These reactive intermediates can then form covalent adducts with cellular macromolecules, including proteins. nih.govresearchgate.net The formation of such covalent bonds can lead to irreversible inhibition of the target protein, resulting in a prolonged biological effect. Studies have shown that reactive naphthalene metabolites can bind covalently to proteins in various tissues. nih.gov
Non-Covalent Interactions and Conformational Adaptations
Upon binding, both the ligand and the target protein can undergo conformational changes to achieve a more stable and energetically favorable complex. nih.gov The flexibility of the ethylacetamide side chain allows it to adopt different conformations to fit optimally within the binding site. Studies on N,N-diaryl amides have shown that conformational preferences can be influenced by the electronic properties of the aromatic rings. nih.gov Such induced-fit conformational adaptations are critical for achieving high binding affinity and specificity. nih.gov
Potential for DNA Intercalation (Naphthalene Moiety)
The planar structure of the naphthalene moiety in this compound suggests a potential for it to act as a DNA intercalating agent. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can distort the structure of DNA, interfering with processes such as replication and transcription, which can lead to cytotoxic effects. utexas.edunih.govsciforum.net
Numerous studies have demonstrated that naphthalene derivatives can bind to and intercalate with DNA. nih.govfrontiersin.org The presence of a naphthalene group in certain mutagenic compounds has been shown to enhance their reactivity with DNA, likely through intercalative binding. nih.gov This suggests that a potential mechanism of action for this compound could involve direct interaction with DNA, contributing to its observed biological effects, such as antiproliferative activity.
Elucidation of Downstream Cellular Pathways and Signaling Cascades
The interaction of this compound with its molecular targets can trigger a cascade of downstream cellular events and modulate various signaling pathways. Based on the observed antiproliferative activities of related compounds, it is plausible that this compound affects pathways that are fundamental to cell cycle control and apoptosis.
A study on a structurally similar compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, revealed that it inhibited the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This suggests an interference with the DNA synthesis phase, potentially through the inhibition of key enzymes or regulatory proteins involved in this process.
The induction of cytotoxicity in cancer cells by related naphthalene acetamide derivatives points towards the activation of apoptotic pathways. mdpi.comresearchgate.netnih.gov Covalent modification of proteins by the compound or its metabolites could lead to cellular stress and the activation of stress-response pathways, which can ultimately converge on apoptosis. nih.govresearchgate.net Furthermore, if the compound or its derivatives interact with targets such as cholinesterases or sigma receptors, this could modulate a variety of signaling cascades, impacting cell survival and proliferation. nih.govresearchgate.net The suppression of prostaglandin (B15479496) E2 generation by N-acylated and N-alkylated 2-aminobenzothiazoles carrying a naphthalene moiety also points to a potential role in modulating inflammatory signaling pathways. mdpi.com
Based on a comprehensive search of available scientific literature, there is no specific information on the mechanistic insights into the biological action of the chemical compound This compound regarding the induction of programmed cell death (apoptosis) pathways, modulation of gene expression and protein synthesis, or the alteration of cell division processes.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific details for this compound based on the currently available public information.
Computational and Theoretical Approaches in N 1 Naphthalen 2 Yl Ethyl Acetamide Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for forecasting the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.
Prediction of Binding Poses and Affinities
Molecular docking simulations are instrumental in predicting how N-(1-(naphthalen-2-yl)ethyl)acetamide and related compounds fit into the active site of a biological target, such as an enzyme or receptor. The primary goals are to identify the most stable binding pose (conformation) and to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and potent interaction.
For instance, in studies of similar acetamide (B32628) derivatives, molecular docking has been used to evaluate their potential as inhibitors for various enzymes. Research on N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes and studies on acetamide derivatives targeting anti-apoptotic proteins have demonstrated the utility of this approach. nih.gov In one such study, the free energy of binding was calculated to evaluate the interactions between acetamide ligands and anti-apoptotic proteins like BCL-2 and BCL-W. nih.gov Similarly, docking studies on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide revealed its potential as a selective butyrylcholinesterase inhibitor. researchgate.net
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-aryl-2-(N-disubstituted) acetamide | MAO-B | Data not specified | nih.gov |
| 2-choloro-N-(4-methoxyphenyl)acetamide | BCL-2 (4MAN) | -6.8 | nih.gov |
| 2-(4-methoxyphenylamino)-2-oxoethyl acrylate | BCL-2 (4MAN) | -7.1 | nih.gov |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase | Data not specified | researchgate.net |
Analysis of Active Site Interactions and Complementarity
Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues within the receptor's active site. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. Understanding this complementarity is key to rational drug design.
For example, docking analysis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide showed that the stability of its complex with butyrylcholinesterase is due to complementary interactions between the compound's naphthyl ring and residues such as Trp 231 and Phe 329. researchgate.net In studies of sulphonamide derivatives bearing a naphthalene (B1677914) moiety, molecular modeling showed that the compound binds well to the colchicine-binding site of tubulin, a key target in cancer therapy. nih.gov The naphthalene group often plays a crucial role, participating in hydrophobic or pi-pi stacking interactions that anchor the molecule within the binding pocket. This detailed analysis helps in optimizing the ligand structure to enhance its binding and, consequently, its biological activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties of molecules like this compound from first principles. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Optimization and Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. In the context of drug discovery, DFT is employed to determine the most stable three-dimensional geometry of a molecule (molecular optimization) and to calculate a variety of its electronic properties. nih.govnih.gov
For acetamide derivatives, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d). nih.govbohrium.com This process yields the optimized molecular structure, which is the conformation with the lowest potential energy. From this optimized structure, other properties like vibrational frequencies, dipole moments, and atomic charges can be accurately calculated, providing a comprehensive electronic profile of the molecule. bohrium.com
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. researchgate.net For a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, DFT was used to calculate HOMO and LUMO energies to study their local reactivity as potential anti-HIV drugs. nih.govnih.gov
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.50 | Electron-donating capacity |
| LUMO | -2.05 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.45 | Indicates chemical reactivity and stability |
Note: Data is illustrative based on a study of 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, a related naphthalene-containing compound. bohrium.com
Molecular Electrostatic Potential Surface (MEPS) Mapping
The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the charge distribution around a molecule. wolfram.com It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red or yellow regions represent negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net
MEPS analysis is valuable for predicting intermolecular interactions, particularly hydrogen bonding, and for identifying reactive sites. researchgate.net For molecules containing electronegative atoms like oxygen and nitrogen, such as in the acetamide group of this compound, MEPS maps would highlight these areas as regions of negative potential. This information is crucial for understanding how the molecule will interact with its biological target, complementing the insights gained from molecular docking. semanticscholar.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions within a chemical system. For a molecule like this compound, NBO analysis can elucidate the stability arising from electron delocalization between filled donor orbitals and empty acceptor orbitals.
In a related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, theoretical studies have utilized NBO analysis to understand its molecular structure. researchgate.net Such analysis typically reveals a high percentage of Lewis structure (representing the classical bonding picture) and a smaller, but significant, non-Lewis percentage, which accounts for delocalization and hyperconjugative interactions. researchgate.net
Table 1: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C=O) | 45-60 | n → π* (Resonance) |
| LP (2) O | σ* (N-Ccarbonyl) | 5-15 | n → σ* (Hyperconjugation) |
| π (Cnaphthyl-Cnaphthyl) | π* (C=O) | 2-8 | π → π* (Conjugation) |
| σ (C-H) | σ* (N-C) | 1-5 | σ → σ* (Hyperconjugation) |
Note: The E(2) values are illustrative and represent typical ranges for such interactions in similar organic molecules.
Prediction of Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the global reactivity and kinetic stability of a molecule. This is achieved by calculating various molecular properties and electronic descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from these frontier orbital energies. These parameters help in predicting how the molecule will behave in a chemical reaction.
Table 2: Illustrative Global Reactivity Descriptors
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity, kinetic stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ²/ (2η) where μ = -χ | Propensity to accept electrons |
For this compound, these calculations would help identify the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding its chemical behavior and potential metabolic pathways.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles
While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., water). nih.govnih.gov
For this compound, an MD simulation would reveal:
Conformational Flexibility: The simulation would map the accessible conformations of the molecule by exploring the rotation around its single bonds, particularly the bond connecting the ethylacetamide side chain to the naphthalene ring. This generates a conformational ensemble, showing the different shapes the molecule can adopt at a given temperature.
Solvent Interactions: By simulating the molecule in a solvent like water, MD can detail the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules.
Binding Dynamics: If studying the interaction of this compound with a biological target like an enzyme or receptor, MD simulations can model the binding process, the stability of the resulting complex, and the conformational changes induced upon binding. researchgate.net
The results of an MD simulation are often analyzed through plots of Root Mean Square Deviation (RMSD) to assess structural stability over time and Ramachandran-like plots to analyze the distribution of dihedral angles. mdpi.comnih.gov This information is critical for understanding how the molecule's shape and flexibility relate to its function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of new, unsynthesized compounds and the optimization of lead structures. mdpi.comnih.gov
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition or cell proliferation) is required. nih.govresearchgate.net For each compound, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical properties: LogP (hydrophobicity), molar refractivity (MR), molecular weight.
Topological descriptors: Indices that describe molecular branching and connectivity.
Electronic descriptors: Dipole moment, partial charges on atoms.
Quantum chemical descriptors: HOMO/LUMO energies.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates the descriptors to the observed biological activity. mdpi.com A statistically valid QSAR model can then be used to predict the activity of new analogues, guiding the synthesis of more potent compounds.
Table 3: Hypothetical QSAR Data for a Series of this compound Analogues
| Compound (R-group substitution on naphthalene ring) | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Experimental Activity (log 1/IC₅₀) | Predicted Activity (log 1/IC₅₀) |
| H (Parent Compound) | 3.5 | 65.0 | 0.00 | 5.2 | 5.1 |
| 4-Cl | 4.2 | 70.1 | 0.23 | 5.6 | 5.7 |
| 4-CH₃ | 4.0 | 69.6 | -0.17 | 5.4 | 5.3 |
| 4-OCH₃ | 3.4 | 72.8 | -0.27 | 5.8 | 5.9 |
| 4-NO₂ | 3.4 | 71.6 | 0.78 | 4.8 | 4.7 |
Note: This table is for illustrative purposes only to demonstrate the principle of a QSAR study.
Future Perspectives and Academic Applications of N 1 Naphthalen 2 Yl Ethyl Acetamide Research
Rational Design and Synthesis of Next-Generation Therapeutics
The future of drug development involving the N-(1-(naphthalen-2-yl)ethyl)acetamide scaffold will heavily rely on rational design principles to create next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Computational chemistry and molecular modeling will play a pivotal role in this process. nih.gov By elucidating the three-dimensional structures of target proteins and their binding sites, researchers can design novel derivatives of this compound that exhibit optimized interactions with their biological targets. This structure-based drug design approach has been successfully employed for other naphthalene-based inhibitors, such as those targeting the SARS-CoV Papain-like protease (PLpro), and serves as a blueprint for future work in this area. nih.gov
Furthermore, the synthesis of focused compound libraries based on the this compound core will be instrumental. These libraries will explore a wide range of chemical space by systematically modifying various functional groups on the parent molecule. The goal is to identify structure-activity relationships (SAR) that can guide the optimization of lead compounds. For instance, the strategic introduction of different substituents on the naphthalene (B1677914) ring or the acetamide (B32628) group could modulate the compound's biological activity and physicochemical properties.
Discovery of Novel Therapeutic Areas and Neglected Targets
While initial research has highlighted the potential of this compound derivatives in areas such as oncology and neurodegenerative diseases, a significant future direction lies in the exploration of novel therapeutic applications. nih.govresearchgate.net The broad bioactivity spectrum of naphthalene-containing compounds suggests that this compound and its analogs could be effective against a range of other diseases. ekb.eg
Future screening campaigns will likely test these compounds against a diverse panel of biological targets, including those implicated in neglected tropical diseases, rare genetic disorders, and metabolic diseases. The exploration of their antimicrobial and anti-inflammatory properties, which have been observed in other naphthalene derivatives, could also open up new avenues for research and development. ijpsjournal.comnih.gov The identification of entirely new mechanisms of action for this class of compounds is a key objective, which could lead to first-in-class therapies for diseases with high unmet medical needs.
Integration of Multi-Omics Data with Chemical Biology
The integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—represents a paradigm shift in drug discovery and will be crucial for advancing our understanding of this compound. nih.govnashbio.comresearchgate.net By combining these large-scale datasets, researchers can obtain a holistic view of the cellular response to treatment with these compounds. This systems-level understanding can help in identifying the primary molecular targets, elucidating the mechanism of action, and discovering biomarkers for predicting treatment efficacy. nih.gov
Chemical biology approaches, such as the development of chemical probes based on the this compound scaffold, will be instrumental in target identification and validation. wesleyan.edunih.gov These probes can be used in affinity-based proteomics experiments to isolate and identify the specific proteins that interact with the compound within a complex biological system. The integration of these findings with multi-omics data will provide a comprehensive picture of the compound's biological effects and its therapeutic potential. mdpi.com
Development of Advanced Methodologies for Compound Evaluation
The evaluation of this compound derivatives will benefit from the adoption of advanced and high-throughput screening (HTS) methodologies. mdpi.com Moving beyond traditional biochemical assays, high-content screening (HCS) platforms will enable the simultaneous measurement of multiple cellular parameters in a single experiment. This will provide a more detailed and physiologically relevant assessment of a compound's activity.
Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is another powerful approach that will likely be employed. nih.gov This method does not require prior knowledge of the molecular target and can lead to the discovery of compounds with novel mechanisms of action. The use of disease-relevant cellular models, including patient-derived cells and three-dimensional organoids, will further enhance the predictive value of these screening assays. For large-scale screening campaigns, technologies like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) offer rapid and label-free analysis of enzymatic reactions, which can accelerate the discovery of new enzyme inhibitors from this compound libraries. illinois.edu
Collaborative and Interdisciplinary Research Initiatives
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. collaborativedrug.com The future development of this compound-based therapeutics will depend on the formation of research consortia that bring together experts from academia, industry, and government agencies. These collaborations will facilitate the sharing of resources, expertise, and data, thereby accelerating the pace of research.
Interdisciplinary teams comprising medicinal chemists, biologists, computational scientists, and clinicians will be essential for a comprehensive approach to drug discovery. From the initial design and synthesis of novel compounds to their preclinical and clinical evaluation, a wide range of skills and perspectives will be required. Such collaborative efforts will be crucial for translating the promising basic research on this compound and its derivatives into tangible clinical benefits for patients.
Data on Bioactive N-(naphthalen-yl)acetamide Derivatives
| Compound Name | Biological Activity | Cell Line/Target | IC50 Value |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative | NPC-TW01 (Nasopharyngeal carcinoma) | 0.6 µM |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase Inhibition | Butyrylcholinesterase | 5.12 ± 0.02 µM |
| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | Antiproliferative | NPC-TW01 (Nasopharyngeal carcinoma) | 2.62 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-(naphthalen-2-yl)ethyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via rhodium-catalyzed asymmetric hydrogenation. For example, (S)-N-(1-(naphthalen-2-yl)ethyl)acetamide (19b) was prepared using a chiral ligand (L7) with >99% conversion and 97.4% enantiomeric excess (ee) under typical procedure B. Key steps include substrate activation, hydrogen gas introduction, and chiral ligand coordination to achieve stereoselectivity .
- Optimization Tips :
- Use anhydrous solvents (e.g., DMSO) to minimize side reactions.
- Monitor reaction progress via NMR or HPLC to confirm intermediates and enantiopurity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Crystal structures of analogous naphthalene acetamides (e.g., N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide) reveal bond lengths (C–C: 1.52–1.54 Å) and dihedral angles (naphthalene-phenyl: 85.3°), critical for understanding steric effects .
- NMR/IR : H NMR chemical shifts for naphthalene protons typically appear at δ 7.2–8.5 ppm, while acetamide carbonyls show IR stretches near 1650–1680 cm .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Rhodium catalysts with chiral phosphine ligands (e.g., L7) induce high ee (>97%) by stabilizing specific transition states. For example, (S)-19b showed [α] = −52.7 (CHCl), matching literature values for (R)-enantiomers after correction .
- Validation : Polarimetry and chiral HPLC compare retention times with standards. Computational modeling (DFT) predicts enantiomer stability .
Q. How does the naphthalene substituent influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer :
- Electrophilic Fluorination : Naphthalen-2-yl derivatives undergo regioselective fluorination at the 1-position using Selectfluor in ionic liquids (e.g., [bmim][PF]/EtOH). For N-(naphthalen-2-yl)acetamide (53), fluorination yields 98% of N-(1-fluoronaphthalen-2-yl)acetamide (54), driven by electron-donating acetamide groups activating adjacent positions .
- Reactivity Trends : Steric hindrance from the ethylacetamide group directs electrophiles to less hindered sites, confirmed by X-ray crystallography .
Q. What computational methods predict the biological activity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., orexin-1). The naphthalene moiety’s planar structure enhances π-π stacking with aromatic residues, while acetamide forms hydrogen bonds .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds (e.g., 9a–9b in orexin antagonist studies) .
Contradictions and Resolutions
- Stereochemical Outcomes : While reports high ee using Rh/L7, other catalysts (e.g., Pd) may yield lower selectivity. Validate with multiple analytical methods (e.g., NMR, HPLC) .
- Fluorination Regioselectivity : shows fluorination at the 1-position, but substituent electronic effects (e.g., electron-withdrawing groups) may alter reactivity. Use DFT calculations to predict site preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
